(E)-Ginsenoside F4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

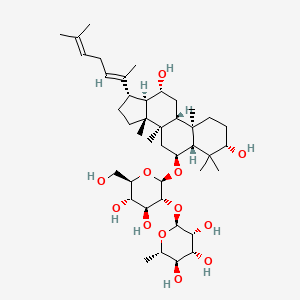

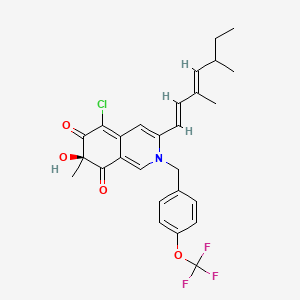

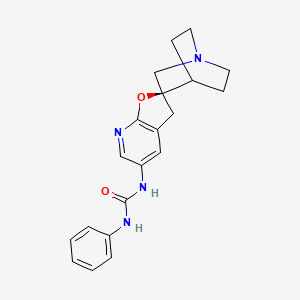

Ginsenoside F4 is a rare saponin compound found in the roots of Panax ginseng, a traditional medicinal plant belonging to the Araliaceae family. Ginsenosides are the primary active components of ginseng, known for their diverse pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. Ginsenoside F4, in particular, has garnered attention for its potential therapeutic applications and unique chemical structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ginsenoside F4 can be synthesized through the hydrolysis of major ginsenosides such as ginsenoside Rb1, Rb2, Rc, and Rd. The hydrolysis process involves the use of specific enzymes or acidic conditions to remove sugar moieties from the parent ginsenosides, resulting in the formation of ginsenoside F4. The reaction conditions typically include:

Enzymatic Hydrolysis: Utilizing glycosidases to selectively cleave glycosidic bonds.

Acid Hydrolysis: Employing dilute acids such as hydrochloric acid under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of ginsenoside F4 involves the extraction of ginsenosides from ginseng roots followed by purification processes. The steps include:

Extraction: Using solvents like ethanol or methanol to extract ginsenosides from ginseng roots.

Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify ginsenoside F4 from the extract.

Análisis De Reacciones Químicas

Types of Reactions: Ginsenoside F4 undergoes various chemical reactions, including:

Oxidation: Ginsenoside F4 can be oxidized to form different derivatives with altered pharmacological properties.

Reduction: Reduction reactions can modify the functional groups on ginsenoside F4, potentially enhancing its bioactivity.

Substitution: Substitution reactions involve replacing specific functional groups on the ginsenoside molecule to create new derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ginsenoside F4, each with unique pharmacological properties.

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for synthesizing novel ginsenoside derivatives with enhanced bioactivity.

Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.

Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective effects. Ginsenoside F4 has shown promise in inhibiting tumor growth, reducing inflammation, and protecting neurons from damage.

Industry: Utilized in the development of functional foods, dietary supplements, and pharmaceuticals due to its health-promoting properties.

Mecanismo De Acción

Ginsenoside F4 exerts its effects through various molecular targets and pathways:

Anti-Cancer: Inhibits the activation of p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway, leading to reduced tumor cell proliferation and increased apoptosis.

Anti-Inflammatory: Modulates the release of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB) pathway.

Neuroprotection: Protects neurons by reducing oxidative stress and inhibiting the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases.

Comparación Con Compuestos Similares

Ginsenoside F4 is unique among ginsenosides due to its specific chemical structure and pharmacological properties. Similar compounds include:

Ginsenoside Rb1: A major ginsenoside with anti-inflammatory and neuroprotective effects.

Ginsenoside Rg3: Known for its potent anti-cancer properties.

Ginsenoside Rh2: Exhibits strong anti-tumor and immune-modulating effects.

Compared to these compounds, ginsenoside F4 has distinct advantages in terms of its ability to modulate multiple signaling pathways and its potential for therapeutic applications in various diseases.

Propiedades

Fórmula molecular |

C42H70O12 |

|---|---|

Peso molecular |

767.0 g/mol |

Nombre IUPAC |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12+/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38+,40+,41+,42+/m0/s1 |

Clave InChI |

QOMBXPYXWGTFNR-PWAOTOFHSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5/C(=C/CC=C(C)C)/C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)

![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)

![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)